

Application Note: NMR Analysis of (tert-butoxycarbonyl)aminoacetic acid (Boc-glycine)

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Compound of Interest

Compound Name:	<i>[(tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid</i>
Cat. No.:	B1271388

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Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of (tert-butoxycarbonyl)aminoacetic acid, commonly known as Boc-glycine. Boc-glycine is a widely used building block in peptide synthesis, and its purity and structural integrity are critical for the successful synthesis of peptide-based therapeutics. This application note outlines the expected ^1H and ^{13}C NMR spectral data for Boc-glycine in commonly used deuterated solvents and provides a comprehensive protocol for sample preparation and data acquisition.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of organic molecules. For scientists working with amino acid derivatives such as Boc-glycine, NMR provides unambiguous confirmation of the chemical structure and allows for the detection of impurities. The tert-butoxycarbonyl (Boc) protecting group is crucial in peptide chemistry, and its characteristic NMR signals are key indicators of a successful protection reaction. This note serves as a practical guide for obtaining and interpreting high-quality NMR spectra of Boc-glycine.

Data Presentation

The chemical shifts of (tert-butoxycarbonyl)aminoacetic acid are influenced by the choice of deuterated solvent. Below is a summary of typical ¹H and ¹³C NMR chemical shifts in chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Chemical Shifts (ppm) of (tert-butoxycarbonyl)aminoacetic acid

Protons	Assignment	Typical Chemical Shift (CDCl ₃)	Typical Chemical Shift (DMSO-d ₆)	Multiplicity
9H	C(CH ₃) ₃	~1.45	~1.39	Singlet
2H	N-CH ₂ -COOH	~3.95	~3.58	Doublet
1H	NH	~5.10	~7.15	Triplet
1H	COOH	~9.50 (broad)	~12.50 (broad)	Singlet

Table 2: ¹³C NMR Chemical Shifts (ppm) of (tert-butoxycarbonyl)aminoacetic acid

Carbon	Assignment	Typical Chemical Shift (CDCl ₃)	Typical Chemical Shift (DMSO-d ₆)
3C	C(CH ₃) ₃	~28.3	~28.2
1C	C(CH ₃) ₃	~80.4	~78.1
1C	N-CH ₂ -COOH	~42.2	~42.5
1C	NC=O	~155.7	~155.6
1C	COOH	~174.0	~171.8

Note: Chemical shifts can vary slightly depending on the concentration, temperature, and instrument.

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol details the steps for preparing a high-quality NMR sample of (tert-butoxycarbonyl)aminoacetic acid for analysis.

Materials:

- (tert-butoxycarbonyl)aminoacetic acid
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
- 5 mm NMR tubes
- Pasteur pipette and bulb
- Small vial or beaker
- Cotton wool or filter plug

Procedure:

- Weighing the Sample: Accurately weigh 5-10 mg of (tert-butoxycarbonyl)aminoacetic acid for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]
- Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [3]
- Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, the sample can be gently warmed to aid dissolution.
- Filtration: To remove any particulate matter that could affect spectral quality, filter the solution into a clean 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton wool or a dedicated filter.[1][4]
- Sample Height: Ensure the final sample height in the NMR tube is at least 4-5 cm to allow for proper shimming by the spectrometer.[1][4]
- Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

This protocol provides a general workflow for acquiring ^1H and ^{13}C NMR spectra. Specific parameters may need to be adjusted based on the spectrometer being used.

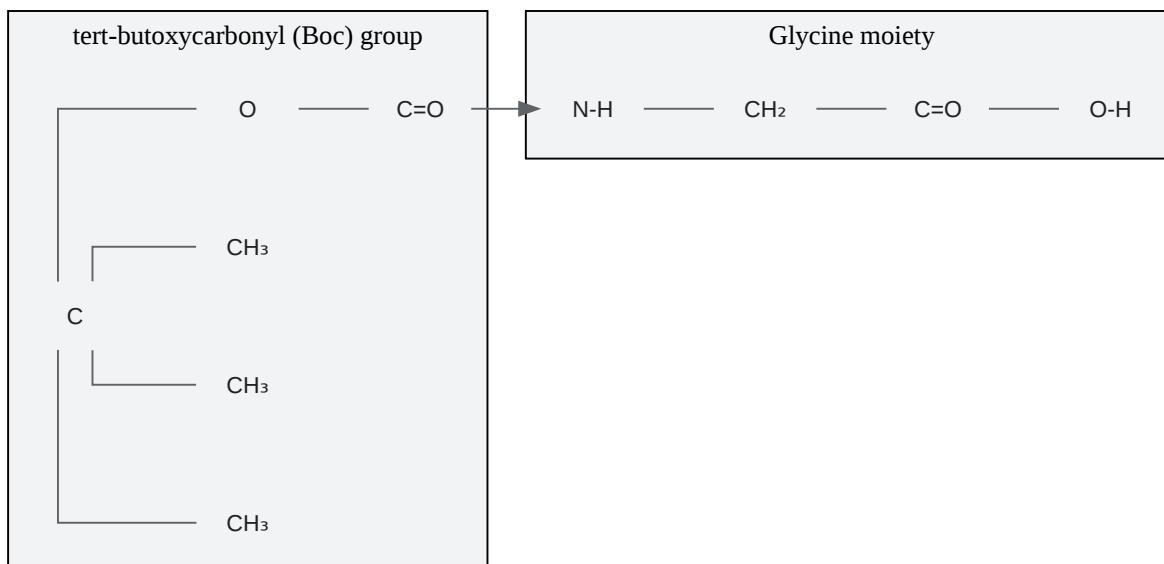
Workflow:

- Instrument Setup: Insert the prepared NMR sample into the spectrometer's autosampler or manual insertion port.
- Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Manual shimming may be required for optimal resolution.
- ^1H Spectrum Acquisition:
 - Load a standard proton experiment.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C Spectrum Acquisition:
 - Load a standard carbon experiment (e.g., proton-decoupled).
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - Acquire a larger number of scans compared to the ^1H experiment due to the lower natural abundance of ^{13}C (several hundred to thousands of scans may be necessary).

- Apply Fourier transformation and phase correction.
- Reference the spectrum to the solvent peak.

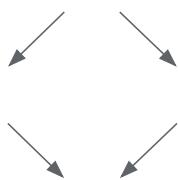
Visualizations

The following diagrams illustrate the molecular structure of (tert-butoxycarbonyl)aminoacetic acid and a general workflow for its NMR analysis.



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Caption: Molecular structure of (tert-butoxycarbonyl)aminoacetic acid.



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Caption: General workflow for NMR analysis of Boc-glycine.

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